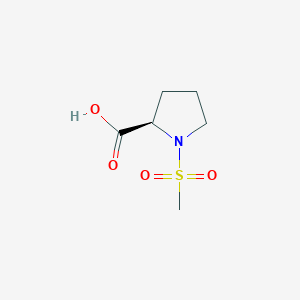

1-(methylsulfonyl)-D-proline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-methylsulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-12(10,11)7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVCJOXRWBEJDW-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1CCC[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Pathways for 1 Methylsulfonyl D Proline and Its Analogs

Stereoselective Synthesis of D-Proline Precursors

The chirality of the proline ring is a critical determinant of the biological activity of its derivatives. Therefore, establishing the desired stereochemistry at the outset is paramount. D-proline and its derivatives, as non-natural amino acids, are valuable building blocks in medicinal chemistry. researchgate.net Their synthesis often relies on asymmetric transformations to ensure high enantiomeric purity. researchgate.net

Asymmetric Transformation Routes to D-Proline Scaffolds

The construction of the D-proline scaffold with high enantiomeric purity can be achieved through various asymmetric synthetic strategies. These methods are essential for producing the correct stereoisomer, which is often crucial for the desired biological activity.

One powerful approach involves the use of organocatalysis . Chiral organocatalysts, such as those derived from proline itself or other chiral amines, can effectively control the stereochemical outcome of reactions that form the pyrrolidine (B122466) ring. pkusz.edu.cnacs.org For instance, dynamic kinetic resolution cascades have been employed to synthesize highly functionalized pyrrolidines with excellent diastereoselectivity and high enantiomeric excess (>90% ee). pkusz.edu.cnacs.org This strategy often involves a reversible initial step followed by a stereoselective cyclization, allowing for the efficient conversion of a racemic or diastereomeric mixture into a single desired stereoisomer. pkusz.edu.cn

Another significant strategy is asymmetric catalysis using metal complexes . Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical course of a reaction. For example, palladium(II)-catalyzed enantioselective and diastereoselective synthesis has been used to produce pyrrolidine derivatives. nih.gov This method involves an intramolecular nucleopalladation to form the pyrrolidine ring, followed by the intermolecular addition of a second nucleophile. nih.gov

Furthermore, chirality transfer methods offer an elegant way to synthesize α-substituted proline derivatives. In this approach, the chirality from a substituent on the nitrogen atom can be transferred to the α-carbon of the proline ester through a diastereoselective N-alkylation, a process that can be mechanistically rationalized using computational methods like DFT calculations. researchgate.net

The following table summarizes some asymmetric transformation routes to D-proline scaffolds:

| Method | Key Features | Reported Selectivity | Reference |

| Organocatalytic Dynamic Kinetic Resolution | Combination of a reversible aza-Henry reaction and a DKR-driven aza-Michael cyclization. | Excellent dr (single isomer), >90% ee | pkusz.edu.cnacs.org |

| Palladium(II)-Catalyzed Cyclization | Intramolecular nucleopalladation followed by intermolecular nucleophile addition. | High enantio- and diastereoselectivity | nih.gov |

| Chirality Transfer via N-Alkylation | Diastereoselective N-alkylation of a proline ester using a chiral N-substituent. | High diastereoselectivity | researchgate.net |

Diastereoselective and Enantioselective Approaches in Pyrrolidine Synthesis

The synthesis of substituted pyrrolidines, the core structure of proline, often requires precise control over multiple stereocenters. Diastereoselective and enantioselective methods are therefore crucial.

Organocatalytic cascade reactions have proven to be highly effective in constructing polysubstituted pyrrolidines. pkusz.edu.cnacs.org For example, a cascade reaction involving a reversible aza-Henry reaction and a dynamic kinetic resolution-driven aza-Michael cyclization, catalyzed by a Cinchona alkaloid-derived carbamate, can yield highly functionalized pyrrolidines as a single diastereomer with high enantiomeric excess. pkusz.edu.cn Similarly, squaramide-catalyzed cascade aza-Michael/Michael reactions provide access to spiro-pyrrolidine-pyrazolones with excellent diastereoselectivities (up to >20:1 dr) and high enantioselectivities (up to 98% ee). researchgate.net

Metal-catalyzed reactions also offer powerful tools for stereoselective pyrrolidine synthesis. A palladium-catalyzed approach enables the synthesis of diverse pyrrolidine derivatives with high enantio- and diastereoselectivity. nih.gov The reaction proceeds through the formation of a pyrrolidine ring via intramolecular nucleopalladation, which then creates a quinone methide intermediate that can be trapped by various nucleophiles. nih.gov

Photoredox catalysis has emerged as a modern tool for the stereoselective synthesis of unnatural α-amino acids, including proline derivatives. chemrxiv.orgrsc.org This method allows for the generation of C-centered radicals from ubiquitous carboxylic acids, which can then add stereoselectively to a chiral N-sulfinyl imine to afford a wide range of unnatural α-amino acid derivatives with good yields and excellent diastereoselectivity. rsc.org

Below is a table detailing some diastereoselective and enantioselective approaches:

| Catalyst/Method | Reaction Type | Products | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Cinchona alkaloid-derived carbamate | Organocatalytic cascade | Polysubstituted pyrrolidines | 50-95% | single isomer | >90% | pkusz.edu.cnacs.org |

| Squaramide | Cascade aza-Michael/Michael | Spiro-pyrrolidine-pyrazolones | up to 98% | >20:1 | up to 98% | researchgate.net |

| Palladium(II) complex | Enantioselective cyclization | Pyrrolidine derivatives | 43% (for tosylamide) | low (for tosylamide) | high | nih.gov |

| Organic photocatalyst | Photoredox C-radical addition | Unnatural α-amino acids | good | excellent | N/A | rsc.org |

Strategies for the Introduction of the Methylsulfonyl Group

Once the D-proline scaffold is secured, the next critical step is the introduction of the methylsulfonyl (mesyl) group onto the nitrogen atom. This is typically achieved through N-sulfonylation.

N-Sulfonylation Protocols for Proline Derivatives

The most direct method for the synthesis of 1-(methylsulfonyl)-D-proline is the N-sulfonylation of D-proline. evitachem.com This reaction typically involves treating D-proline or its ester derivative with methanesulfonyl chloride (MsCl) in the presence of a suitable base. evitachem.com The base is crucial for deprotonating the secondary amine of the proline ring, thereby activating it for nucleophilic attack on the sulfonyl chloride.

Commonly used bases include tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). evitachem.com The reaction is often carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at reduced temperatures to control the reactivity and minimize side reactions. A one-pot tandem protocol has also been reported for the N-sulfonylation and esterification of proline using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong base in 1,2-dichloroethane (B1671644) (DCE). acs.orgacs.org

The choice of reaction conditions can be influenced by the protecting groups present on the proline derivative. For instance, if the carboxylic acid is protected as an ester, the sulfonylation can proceed smoothly. If the carboxylic acid is free, the basic conditions can lead to the formation of a carboxylate salt, which might affect the solubility and reactivity.

A study on base-mediated coupling reactions of benzenesulfonyl azides with proline derivatives provides insights into N-sulfonylation, although it focuses on benzenesulfonyl groups rather than methylsulfonyl groups. acs.orgacs.org This work highlights the importance of the base and solvent system in achieving efficient sulfonylation. acs.orgacs.org

Development of Novel Reagents for Methylsulfonyl Functionalization

While methanesulfonyl chloride is the most common reagent for introducing the methylsulfonyl group, research into novel reagents for amination and sulfonylation is ongoing. For example, O-(methylsulfonyl)hydroxylamine trifluoromethanesulfonate (B1224126) has been developed as a novel aminating reagent. acs.org Although this specific reagent is used for amination, the principle of developing new reagents with tailored reactivity is applicable to methylsulfonylation.

The development of new sulfonylating agents could offer advantages in terms of reactivity, selectivity, and functional group tolerance. For instance, reagents that are more stable, less corrosive, or that can be used under milder or more environmentally friendly conditions would be highly desirable. The fundamental role of sulfones in organic synthesis is expanding, with new methods being developed for the activation of the C–S bond. rsc.org This evolving landscape of sulfone chemistry may lead to new strategies for the synthesis of sulfonamides like this compound.

Solid-Phase Synthesis and Post-Synthetic Modification Strategies

Solid-phase peptide synthesis (SPPS) offers a powerful platform for the synthesis of peptides and their analogs, including those containing modified amino acids like this compound. nih.govacs.org The core principle of SPPS involves anchoring the first amino acid to a solid support (resin) and then sequentially adding subsequent amino acids. nih.gov

For the incorporation of this compound, two main strategies can be envisioned:

Pre-synthesis of the building block: this compound can be synthesized in solution as described in the previous sections and then used as a building block in a standard SPPS protocol. This approach ensures the purity and integrity of the modified amino acid before its incorporation into the peptide chain.

On-resin modification: An alternative strategy is to incorporate a suitable proline derivative, such as hydroxyproline (B1673980), into the peptide chain on the solid support and then perform the sulfonylation reaction post-synthetically. nih.gov This "proline editing" approach allows for the late-stage functionalization of the proline residue. nih.gov For example, the hydroxyl group of a resin-bound hydroxyproline residue can be converted into a good leaving group, such as a sulfonate ester, which can then be displaced by a nucleophile. nih.gov While this specific example focuses on substitution at the 4-position, the principle could be adapted for N-functionalization under specific conditions.

The use of "safety-catch" linkers in SPPS can also be advantageous. nih.gov These linkers are stable to the standard conditions of peptide chain elongation but can be activated by a specific chemical transformation to allow for cleavage of the final peptide from the resin. nih.gov This can be particularly useful when dealing with sensitive modifications.

The following table outlines the key aspects of solid-phase strategies:

| Strategy | Description | Advantages | Challenges | Reference |

| Pre-synthesized Building Block | This compound is synthesized in solution and then coupled during SPPS. | Ensures purity of the modified residue; compatible with standard SPPS protocols. | Requires separate synthesis of the building block. | acs.org |

| On-Resin Modification ("Proline Editing") | A proline derivative is incorporated and then modified on the solid support. | Allows for late-stage diversification; can be more efficient for creating libraries of analogs. | Requires development of robust on-resin reaction conditions; potential for side reactions. | nih.gov |

"Proline Editing" as a Versatile Synthetic Platform for Substituted Proline Derivatives

A highly effective and practical strategy for generating functionally and structurally diverse proline derivatives is known as "proline editing". nih.govnih.gov This approach utilizes a divergent synthetic route where peptides containing a hydroxyproline (Hyp) residue are first synthesized and then modified post-synthetically. sci-hub.se The core concept involves incorporating the commercially available and inexpensive Fmoc-4R-Hyp into a peptide sequence using standard solid-phase peptide synthesis (SPPS). nih.gov

During the automated synthesis, the hydroxyl group of the Hyp residue is protected, often with a trityl group, which can be removed orthogonally (selectively without affecting other protecting groups) after the full peptide has been assembled. nih.gov With the peptide chain effectively protecting the proline's amino and carboxyl groups, the free hydroxyl group becomes a reactive handle for a wide array of chemical transformations. nih.govnih.gov This platform allows for the stereospecific conversion of the 4R-Hyp residue into a multitude of 4-substituted proline derivatives with either 4R or 4S stereochemistry. nih.gov

The versatility of proline editing is demonstrated by the range of reactions that can be performed on the deprotected hydroxyl group. These include:

Mitsunobu reactions

Oxidation and reduction

Acylation

Substitution reactions nih.govnih.gov

This methodology provides access to proline derivatives incorporating various functionalities, such as fluorescent probes, reactive handles for bioconjugation (e.g., azides, alkynes, thiols), and mimics of other amino acids, all without requiring any solution-phase synthesis. nih.gov For instance, in a model tetrapeptide (Ac-TYPN-NH2), the 4R-Hyp residue was successfully converted into 122 different substituted prolyl amino acids. nih.gov

Sequential Reactions on Solid Support for Derivatization

The derivatization of proline, particularly within the "proline editing" framework, relies heavily on sequential reactions carried out on a solid support. nih.govnih.gov This solid-phase approach offers significant advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. recercat.cat The process begins with the standard assembly of a peptide on a resin support. nih.gov For proline derivatization, a key step is the incorporation of a modifiable proline analog, like hydroxyproline, into the peptide chain. nih.gov

Once the peptide is synthesized, a sequence of reactions is performed to modify the proline residue. A typical sequence for converting hydroxyproline to other derivatives on a solid support is as follows:

Orthogonal Deprotection : The protecting group on the hydroxyproline side chain (e.g., trityl) is selectively removed while the peptide remains attached to the resin and other side chains remain protected. nih.gov

Activation/Modification : The newly freed hydroxyl group is then subjected to one or more chemical reactions. For example, to achieve an inversion of stereochemistry (from 4R to 4S), the hydroxyl group can be converted into a good leaving group, such as a sulfonate (e.g., mesylate, nosylate), followed by an SN2 reaction with a nucleophile. nih.gov

Further Derivatization : The product of the SN2 reaction can be further modified. For example, acylation reactions can introduce a wide range of functional groups. nih.gov

This sequential, solid-phase methodology has been optimized for various chemistries. For example, β-elimination/Michael addition reactions have been adapted to solid-phase supports to analyze protein modifications. nih.gov The solid-phase protocol is robust, efficient, and minimizes sample loss, making it a powerful tool for creating libraries of peptides with diverse proline modifications. nih.govnih.gov

Table 1: Examples of Sequential Reactions in "Proline Editing" for Derivatization

| Initial Step (on 4R-Hyp) | Reaction Type | Reagents/Conditions | Resulting Proline Derivative | Citation |

| Conversion to Sulfonate | SN2 Reaction | Nucleophiles (e.g., NaN3, KSAc) | 4S-Azido, 4S-Thioacetyl | nih.gov |

| Oxidation | Oxidation | Dess-Martin periodinane | 4-Oxoproline | nih.gov |

| Oxidation followed by Fluorination | Fluorination | DAST | 4,4-Difluoroproline | nih.gov |

| Acylation | Esterification | Various acid chlorides, anhydrides | 4R-O-Acyl derivatives | nih.gov |

| Mitsunobu Reaction | Esterification | 4-Nitrobenzoic acid, DEAD, PPh3 | 4S-O-Nitrobenzoyl | nih.govsci-hub.se |

Integration of this compound into Complex Chemical Structures

The unique conformational properties and chemical stability of the this compound moiety make it a valuable component in the construction of complex molecules, particularly in the field of drug discovery.

Role as a Key Chiral Building Block in Multistep Organic Syntheses

This compound and its close analogs serve as important chiral building blocks in multistep organic syntheses. The proline ring provides a rigid, conformationally restricted scaffold, while the methylsulfonyl group can influence properties like solubility and receptor binding interactions. evitachem.com

A prominent example of its use is in the development of allosteric inhibitors for the SHP2 protein, a key target in cancer therapy. mdpi.comresearchgate.net In this context, a derivative, 1-(methylsulfonyl)-4-prolylpiperazine (B1489544), was designed and utilized as a critical linker in the synthesis of novel pyrazine-based small molecules. mdpi.comresearchgate.net The synthesis involved coupling this chiral building block to a pyrazine (B50134) core, demonstrating its role in connecting different fragments of the final molecule. mdpi.com The D-proline scaffold ensures a specific three-dimensional orientation of the connected molecular fragments, which is crucial for effective binding to the target protein. mdpi.comresearchgate.net

Design and Assembly of Novel Molecular Scaffolds Utilizing this compound

The integration of this compound is a strategic choice in the design and assembly of novel molecular scaffolds aimed at specific biological targets. Molecular scaffolds provide the basic framework of a molecule, which can then be decorated with various functional groups to optimize biological activity. mdpi.com

In the design of the aforementioned SHP2 inhibitors, the known inhibitor SHP099 was optimized by introducing the 1-(methylsulfonyl)-4-prolylpiperazine group as a linker. mdpi.comresearchgate.net This design choice was guided by structure-based drug design principles. The proline-based linker was used to connect a pyrazine core to other substituted groups, effectively creating a new molecular scaffold. mdpi.com The methylsulfonyl group attached to the proline nitrogen is not merely a passive component; it can participate in interactions within the protein's binding pocket, potentially improving the compound's affinity and selectivity. acs.org This work led to the discovery of novel and active pyrazine prolinamides and sulphonamides as SHP2 inhibitors, highlighting how this specific building block can be pivotal in assembling complex and effective molecular architectures. mdpi.comresearchgate.net

Table 2: Novel SHP2 Inhibitors Incorporating a Methylsulfonyl-Proline Scaffold

| Compound Name | Core Structure | Linker/Scaffold Component | Key Feature | Citation |

| Pyrazine-based small molecules | Substituted Pyrazine | 1-(methylsulfonyl)-4-prolylpiperazine | Designed as allosteric SHP2 inhibitors | mdpi.comresearchgate.net |

| Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride | Pyrazine | Prolylprolinate | Active and acceptable cytotoxic agent discovered in the study | researchgate.net |

Mechanistic Elucidation of Reactions Involving N Sulfonylated D Proline Derivatives

Fundamental Reaction Pathways in Organocatalysis

N-sulfonylated D-proline derivatives, including 1-(methylsulfonyl)-D-proline, operate through bifunctional catalytic pathways that are fundamental to organocatalysis. These pathways leverage the inherent functionalities of the molecule—the secondary amine and the acidic sulfonamide moiety—to mimic enzymatic processes. researchgate.net

The primary catalytic cycle for proline and its derivatives in reactions involving carbonyl compounds proceeds through an enamine mechanism. acs.org The secondary amine of the N-sulfonylated D-proline catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. researchgate.netacs.org This enamine then attacks an electrophile, such as an aldehyde in an aldol (B89426) reaction or an imine in a Mannich reaction. researchgate.netpsu.edu

The sulfonyl group on the proline nitrogen plays a critical, albeit indirect, role in this stage. While the secondary amine is essential for enamine formation, the electron-withdrawing nature of the sulfonyl group modulates the basicity and nucleophilicity of the amine. Concurrently, the acidic proton on the sulfonamide is positioned to activate the electrophile, facilitating the key carbon-carbon bond-forming step. acs.org This dual-activation mechanism, where the enamine acts as the nucleophile and the acidic sulfonamide activates the acceptor, is a hallmark of catalysis by these derivatives. acs.org For instance, in the proline-catalyzed Mannich reaction, the reaction proceeds via an anti-enamine intermediate to yield syn-isomers. psu.edu

Hydrogen bonding is a paramount factor in achieving high stereocontrol in reactions catalyzed by N-sulfonylated proline derivatives. The replacement of the carboxylic acid group of proline with a more acidic N-sulfonylamide group enhances the catalyst's ability to form strong hydrogen bonds. acs.orgpsu.edu This increased acidity is believed to lead to more effective activation of the electrophile. acs.org

In the transition state, the acidic N-H of the sulfonamide group forms a hydrogen bond with the electrophile (e.g., the oxygen of an aldehyde's carbonyl group). psu.edu This interaction not only activates the electrophile towards nucleophilic attack but also rigidly organizes the transition state assembly. This organization is key to dictating the facial selectivity of the attack by the enamine, thereby controlling the stereochemical outcome of the product. researchgate.net Researchers have proposed mechanistic models where a long-range hydrogen-bonding interaction between the sulfonamide and the enamine N-H contributes to the observed stereoselectivity. researchgate.net The stereoselectivity in these reactions is highly dependent on the catalyst's ability to form these well-defined, hydrogen-bonded transition states. psu.edu

Stereochemical Control and Diastereoselectivity in Synthetic Transformations

The rigid, cyclic structure of the proline core, combined with the electronic and steric properties of the N-sulfonyl group, provides a powerful scaffold for asymmetric synthesis. The precise control over stereochemistry is a result of several interacting factors.

The five-membered pyrrolidine (B122466) ring of proline is not planar and can adopt specific envelope or twist conformations. The substitution pattern on this ring, particularly at the 4-position, can significantly influence its preferred conformation and, consequently, the stereochemical course of a reaction. nih.gov

Fluorination at the 4-position, for example, has a profound stereoelectronic effect that can enforce a strong structural preference on the ring. nih.gov This conformational constraint is transmitted to the catalytic site, influencing the orientation of the reactants in the transition state and thereby enhancing stereoselectivity. While direct studies on this compound are specific, research on analogous 4-substituted proline derivatives demonstrates that modifications to the ring are a powerful tool for modulating reaction outcomes. The synthesis of peptides containing 4S-substituted prolines often involves an initial sulfonylation of hydroxyproline (B1673980) to create a good leaving group for subsequent SN2 reactions, highlighting the role of sulfonylated intermediates in accessing diverse structures. nih.gov

Both stereoelectronic and steric effects are crucial in the syntheses directed by N-sulfonylated proline derivatives. The electron-withdrawing sulfonyl group has a significant stereoelectronic impact, increasing the acidity of the N-H proton and influencing the charge distribution across the catalyst. acs.org This electronic modification is fundamental to the catalyst's enhanced activity compared to proline itself. researchgate.net

Steric effects, stemming from the bulk of the sulfonyl group and any substituents on it or the pyrrolidine ring, also play a vital role. For example, the oxidation of 4-thiophenyl proline derivatives to the corresponding sulfoxide (B87167) or sulfone can modulate the structure through either steric or stereoelectronic effects. nih.gov In catalyst design, the interplay between the steric bulk of the aryl or alkyl group on the sulfonyl moiety and the substrates can be fine-tuned to maximize stereoselectivity. The catalyst creates a chiral pocket wherein the substrates must fit in a specific orientation to react, and the size and shape of this pocket are determined by the steric and electronic properties of the catalyst's components.

| Catalyst (N-Arylsulfonyl-L-proline amide) | Solvent | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| N-(p-nitrophenylsulfonyl)-L-proline amide | CH2Cl2 | 10 | 98 | researchgate.net |

| N-(phenylsulfonyl)-L-proline amide | CH2Cl2 | 10 | 96 | researchgate.net |

| N-(p-tolylsulfonyl)-L-proline amide | CH2Cl2 | 10 | 95 | researchgate.net |

| L-Proline | DMSO | 10 | 80 | researchgate.net |

Reaction Kinetics and Thermodynamic Characterization of N-Sulfonylation Processes

The kinetics and thermodynamics of N-sulfonylation itself, and the reactions catalyzed by the resulting sulfonamides, provide insight into reaction efficiency and mechanism. The N-sulfonylation of proline is a key step in creating these powerful catalysts. A one-pot tandem protocol for the N-sulfonylation and esterification of proline has been reported, utilizing a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion. acs.org

Studies on peptide-catalyzed enantioselective sulfonylation reactions have shed light on the kinetics of sulfonyl group transfer. For instance, in the desymmetrization of meso-1,3-diols, the choice of arenesulfonyl chloride was found to significantly impact both the reaction yield and enantioselectivity. nih.gov The use of p-nitrobenzenesulfonyl chloride generally resulted in higher yields compared to other substituted sulfonyl chlorides. nih.gov Furthermore, the reaction temperature and choice of base are critical parameters; lower temperatures often improve enantioselectivity, while the base must be carefully selected to promote the reaction without causing significant background catalysis. nih.gov

Kinetic analysis of reactions catalyzed by proline derivatives, such as the aldol reaction, has revealed that many of these transformations are reversible. rsc.org This reversibility means that the observed stereoselectivity can be a product of either kinetic or thermodynamic control, complicating the analysis. Computational models that integrate a system of kinetic differential equations for the multiple equilibria involved have been developed to better rationalize the chemical and stereochemical outcomes. rsc.org The acidity of the catalyst, a key feature of N-sulfonylated prolines, has been correlated with catalytic activity, and equilibrium acidities (pKa values) for a range of proline derivatives have been measured in DMSO to aid in the rational design of new catalysts. acs.org

| Compound | pKa in DMSO | Reference |

|---|---|---|

| N-(p-nitrophenylsulfonyl)proline amide | 11.17 | acs.org |

| N-(p-trifluoromethylphenylsulfonyl)proline amide | 11.23 | acs.org |

| N-(phenylsulfonyl)proline amide | 11.57 | acs.org |

| Proline | 12.33 | acs.org |

| Proline amide | 23.81 | acs.org |

Computational and Theoretical Research on this compound Remains Limited

Following a comprehensive search for dedicated computational and theoretical studies on the chemical compound this compound, it has been determined that there is insufficient publicly available scientific literature to construct a detailed article based on the requested outline.

Extensive searches were conducted to find research pertaining to the quantum chemical investigations, in silico reactivity and selectivity analysis, and computational molecular design specifically for this compound. While a significant body of research exists for the parent compound, proline, and other derivatives such as Tosyl-D-proline, this information cannot be directly extrapolated to this compound without compromising scientific accuracy. masjaps.comepstem.net The user's specific and strict instructions to focus solely on this compound prevent the use of data from these related but distinct molecules.

The requested article outline requires in-depth data and findings for the following areas:

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics: No specific studies detailing the optimized molecular geometry or energetic profile of this compound using DFT methods were identified.

Prediction of Spectroscopic Parameters and Conformational Preferences: Literature detailing the theoretical prediction of spectroscopic data (e.g., IR, Raman) or the conformational landscape of this specific compound is not available.

Transition State Modeling and Reaction Pathway Analysis: While proline-catalyzed reactions are well-studied computationally, no models of transition states or reaction pathways involving this compound as a catalyst or reactant were found.

Prediction of Catalytic Efficiency and Stereoselectivity: There is no available research that computationally predicts the catalytic performance or stereochemical outcomes for reactions potentially catalyzed by this compound.

Computational Studies in Molecular Design and Ligand-Target Interactions: No in silico studies on the use of this compound in molecular design or its interaction with biological targets could be located.

Computational Chemistry and Theoretical Characterization of 1 Methylsulfonyl D Proline

Computational Studies in Molecular Design and Ligand-Target Interactions

Molecular Docking and Dynamics Simulations for Binding Site Analysis

No specific studies detailing the use of molecular docking or molecular dynamics simulations to investigate the binding interactions of 1-(methylsulfonyl)-D-proline with any biological target have been identified. Consequently, there is no data to present regarding its binding modes, interaction energies, or the stability of any potential protein-ligand complexes.

Development of Predictive Models for Structure-Activity Relationships

The scientific literature does not appear to contain research focused on the development of Quantitative Structure-Activity Relationship (QSAR) models or other predictive models for this compound. As a result, there are no available data tables or detailed findings on the structural features of this compound that may contribute to any specific biological activity.

Applications in Advanced Organic Synthesis and Asymmetric Catalysis

Catalytic Roles of N-Sulfonylated D-Proline Derivatives in Asymmetric Transformations

N-Sulfonylated D-proline derivatives have emerged as superior alternatives to proline in a variety of asymmetric organocatalytic reactions. The sulfonyl group enhances the catalyst's performance by increasing the acidity of the carboxylic proton, which plays a crucial role in activating electrophiles through hydrogen bonding. This dual activation—forming a nucleophilic enamine from a ketone or aldehyde donor while simultaneously activating the acceptor—is central to its catalytic efficacy.

N-Sulfonylated proline derivatives have been successfully employed as organocatalysts in fundamental carbon-carbon bond-forming reactions, consistently delivering products with high levels of stereocontrol.

Aldol (B89426) Reactions: These catalysts have proven effective in promoting the direct asymmetric aldol reaction between ketones and aldehydes. For instance, proline aryl sulfonamides facilitate the construction of all-carbon quaternary stereocenters with high enantioselectivity and diastereoselectivity Current time information in Oslo, NO.nih.gov. The reaction proceeds via an enamine intermediate, with the catalyst's chiral environment directing the facial attack of the aldehyde. Research has shown that acylsulfonamide derivatives of proline yield results superior to those of proline itself in aldol reactions researchgate.net.

Mannich Reactions: The direct, three-component asymmetric Mannich reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds. Proline-catalyzed Mannich reactions are well-established for providing excellent enantio- and diastereoselectivities researchgate.net. N-sulfonylated derivatives further enhance this capability. Organocatalysts derived from proline, such as tetrazoles and acylsulfonamides, have been shown to be superior to proline in asymmetric Mannich reactions researchgate.net.

Michael Additions: In asymmetric Michael additions, N-sulfonylated proline catalysts activate the enone acceptor and direct the nucleophilic attack of the donor. Proline sulfonamides have been successfully used in tandem Michael/Mannich reactions Current time information in Oslo, NO.nih.gov. Furthermore, proline-based chiral ionic liquids have been developed and tested as catalysts in the asymmetric Michael addition of ketones to nitro-olefins, demonstrating moderate to good enantioselectivities utrgv.edu.

The table below summarizes representative results for these transformations using various N-sulfonylated proline derivatives.

| Reaction Type | Catalyst Type | Reactants | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Aldol | Phenyl Sulfonamide | α-OMOM protected ketone + benzaldehydes | - | - | Current time information in Oslo, NO. |

| Aldol | Thiophene-containing Proline Sulfonamide | Acetone + Dibromoisatin | - | High | Current time information in Oslo, NO. |

| Mannich | Acylsulfonamide Proline Derivative | Ketones, Aldehydes, Amines | High | High | researchgate.net |

| Michael | Proline-based Chiral Ionic Liquid | Cyclohexanone + trans-β-nitrostyrene | up to 93% | 69-93% | utrgv.edu |

The structure of N-sulfonylated proline is highly modular, allowing for systematic modifications to fine-tune its catalytic properties. By altering the substituent on the sulfonyl group, researchers can adjust the catalyst's solubility, steric hindrance, and electronic character to optimize performance for specific reactions.

A notable example is the development of catalysts like N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, known as "Hua Cat" Current time information in Oslo, NO.nih.gov. The introduction of the long alkyl chain on the aryl sulfonamide significantly improves the catalyst's solubility in less polar organic solvents, making it more practical for industrial applications and scalable processes Current time information in Oslo, NO.nih.gov. Further functionalization, such as the addition of a carboxylic acid group to create "Hua Cat-II," demonstrates the potential for creating bifunctional catalysts with enhanced activity Current time information in Oslo, NO.nih.gov. Similarly, the development of proline-based N-oxides and chiral ionic liquids showcases the broad scope for creating novel catalysts with tailored properties for specific asymmetric transformations utrgv.edubeilstein-journals.org. These modifications allow for the rational design of catalysts with predictable and improvable reactivity and selectivity.

Chiral Building Block Applications for the Synthesis of Complex Molecules

Beyond its catalytic role, 1-(methylsulfonyl)-D-proline serves as a valuable chiral building block. As a protected and activated form of D-proline, its well-defined stereochemistry is transferred to the target molecule during synthesis, making it a reliable precursor for a wide range of complex and biologically important compounds.

The rigid pyrrolidine (B122466) ring of proline is a common motif in many bioactive molecules. This compound can be used to construct more complex heterocyclic systems and peptidomimetics.

Bioactive Heterocycles: The sulfonamide nitrogen can participate in cyclization reactions, and the proline scaffold can be elaborated to form various heterocyclic structures. For example, research has demonstrated the synthesis of novel pyrazole, pyrimidine, and triazole derivatives bearing a 1-methylsulfonyl-1H-indole moiety, which have shown potent anti-proliferative effects researchgate.net. The synthesis of such compounds often involves using the chiral proline derivative as a starting point for building the more complex heterocyclic framework.

Peptidomimetics: Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability rsc.org. The conformational rigidity of the proline ring is often exploited in this context. A powerful strategy known as "proline editing" involves incorporating hydroxyproline (B1673980) into a peptide and then converting the hydroxyl group into a methylsulfonyl (mesylate) leaving group. This in situ formation of an N-acyl-1-(methylsulfonyl)-proline derivative within a larger peptide allows for subsequent stereospecific SN2 reactions with various nucleophiles, leading to a diverse library of functionally and structurally varied peptides from a single precursor nih.govnih.gov. This approach highlights the utility of the methylsulfonyl group in activating the proline scaffold for further elaboration.

The enantiopure nature of this compound makes it an ideal starting material or intermediate in the total synthesis of natural products. Many complex natural products contain proline or proline-like fragments, and leveraging a pre-existing chiral pool source like D-proline simplifies the synthetic route and ensures the correct stereochemistry in the final product. For instance, modified prolines are key components in antibiotics like lincomycin (B1675468) mdpi.com. The synthesis of analogs of the (4R)-1-methyl-4-propyl-L-proline fragment of lincomycin has been achieved starting from proline derivatives, demonstrating the role of these scaffolds as precursors in synthesizing medicinally important compounds mdpi.com. The methylsulfonyl group serves as a robust protecting group for the nitrogen atom that is stable to various reaction conditions but can be removed when needed, making it a strategic choice during a multi-step synthesis.

Reagents for Selective Chemical Modifications

The unique chemical properties of the methylsulfonyl group attached to the proline nitrogen also allow the molecule to be used as a reagent for selective chemical modifications. The primary application in this area is activating the proline ring for subsequent reactions.

As demonstrated in the "proline editing" strategy, the conversion of a hydroxyproline residue within a peptide to its methylsulfonyl ester transforms the hydroxyl group into an excellent leaving group nih.govnih.gov. This intramolecular N-acyl-1-(methylsulfonyl)-proline derivative then becomes the site of selective modification. The peptide backbone effectively protects the proline's amine and carboxyl groups, while the sulfonate at the 4-position is selectively displaced by a wide range of nucleophiles, including azides, thiolates, and iodides nih.gov. This allows for the precise and stereospecific introduction of diverse functional groups onto the proline ring within a fully formed peptide, a task that would be difficult to achieve by other means. This methodology showcases 1-(methylsulfonyl)-proline, or its transiently formed analogue, as a powerful reagent for the site-selective functionalization of complex biomolecules.

Metal-Free Arylation and Alkylation Strategies

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through arylation and alkylation reactions is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. The development of metal-free approaches for these transformations is of significant interest to circumvent the issues associated with residual metal toxicity and cost. While the broader class of proline derivatives has been investigated in such contexts, specific studies detailing the application of This compound in metal-free arylation and alkylation are not extensively documented in the current body of scientific literature.

General research in the area of metal-free N-arylation has highlighted the use of diaryliodonium salts as effective arylation reagents for amino acid derivatives. These reactions proceed without the need for a transition metal catalyst and often exhibit high chemoselectivity and yield. The scope of these methods includes the transfer of a variety of aryl groups, including those that are electron-rich, electron-deficient, or sterically hindered. Similarly, metal-free direct alkylation of unfunctionalized C-H bonds has been achieved using photoredox catalysis, enabling the coupling of a wide range of substrates in an atom-economical manner. These advancements underscore the potential for proline-based structures to participate in such transformations, although specific data for This compound remains to be explored.

Chemoselective Reactivity in Complex Chemical Environments

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical challenge in the synthesis of complex molecules. Organocatalysts derived from proline are known to exhibit high levels of chemoselectivity in various reactions. For instance, in the context of protein modification, heteroaryl methylsulfones have been developed for the selective arylation of cysteine residues. This high selectivity is attributed to the greater nucleophilicity of the thiol group in cysteine compared to other nucleophilic functional groups found in proteins.

Biochemical Interactions and Structure Activity Relationship Sar Studies of 1 Methylsulfonyl D Proline Derivatives in Vitro Focus

Characterization of Enzyme Modulation and Inhibition

Interaction with Protein Tyrosine Phosphatases (e.g., SHP2)

The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical signaling protein involved in cell growth, differentiation, and migration. nih.gov Due to its role in various signaling pathways, including the RAS-MAPK cascade, SHP2 has become an important target in drug discovery, particularly in oncology. nih.govmdpi.com

While the development of SHP2 inhibitors is an active area of research, literature specifically detailing the direct interaction and modulation of SHP2 by 1-(methylsulfonyl)-D-proline derivatives is not extensively documented. Research into small molecule inhibitors for SHP2 has largely focused on other chemical scaffolds. nih.gov For instance, studies have identified potent inhibitors from oxindole-based libraries, which showed selectivity for SHP2 over the analogous SHP1 protein. nih.gov The development of a SHP2-specific inhibitor is considered a challenging but realistic goal due to structural differences in the catalytic clefts of SHP1 and SHP2. nih.gov However, the specific role of the this compound scaffold in this context remains an area for future investigation.

Inhibition of Proteolytic Enzymes (e.g., Elastases, Matrix Metalloproteases, Metallo-β-Lactamases)

The this compound scaffold has been investigated as a core structure for inhibitors of various proteolytic enzymes, particularly those dependent on metal ions for their catalytic activity. The conformationally constrained pyrrolidine (B122466) ring of D-proline serves as a template to position chemical appendages into the specific clefts of an enzyme's binding site. mdpi.comunifi.it

Elastases Human neutrophil elastase (HNE) is a serine protease involved in inflammatory diseases. nih.gov While various chemical scaffolds, such as cinnolines and N-benzoylindazoles, have been explored for HNE inhibition, research specifically detailing the activity of this compound derivatives against elastases is limited. nih.gov Patent literature describes proline derivatives as inhibitors of human leukocyte elastase, highlighting the general utility of the proline scaffold for this target class, though not focusing on the specific this compound substitution pattern. google.comgoogle.com

Matrix Metalloproteases (MMPs) Matrix metalloproteases (MMPs) are zinc-dependent endopeptidases crucial for remodeling the extracellular matrix; their dysregulation is implicated in cancer and inflammatory diseases. mdpi.comnih.govdovepress.com The D-proline scaffold, particularly with N-arylsulfonyl modifications, has been a key area of focus for developing MMP inhibitors (MMPi). mdpi.com

Structure-activity relationship studies have shown that D-proline derivatives are effective inhibitors of MMPs, including gelatinase A (MMP-2), a validated target in cancer research. mdpi.com The N-sulfonyl group plays a crucial role in binding. Research on modified proline scaffolds revealed that introducing an sp²-hybridized center at the C-4 position of the proline ring can enhance potency by an order of magnitude compared to saturated analogs. nih.gov An X-ray crystal structure of an inhibitor-stromelysin (MMP-3) complex provided insight into the binding modes, showing how the proline ring and its substituents interact with the enzyme's active site. nih.gov

Table 1: SAR of Proline-Based MMP Inhibitors

| Compound Modification | Target MMP | Potency (IC₅₀) | Key Finding |

|---|---|---|---|

| C-4 sp² center (oxime) | MMP-3 | <10 nM | Potency enhancement relative to saturated compounds. nih.gov |

| C-4 sp² center (exomethylene) | MMP-1 | <100 nM | Potency enhancement relative to saturated compounds. nih.gov |

| Saturated C-4 sp³ center | MMP-3 | ~10-fold lower | Demonstrates the importance of C-4 geometry for activity. nih.gov |

Metallo-β-Lactamases (MBLs) Metallo-β-lactamases (MBLs) are zinc-dependent bacterial enzymes that confer resistance to β-lactam antibiotics, posing a significant threat to public health. rsc.orgnih.govnih.gov There are currently no clinically approved MBL inhibitors. mdpi.comnih.gov The D-proline chemotype has emerged as a promising scaffold for MBL inhibitors because its stereochemistry is well-suited to the catalytic cleft of these enzymes. mdpi.comunifi.it

Derivatives of D-proline have been shown to effectively inhibit MBLs from the B1 subclass, such as IMP-1. mdpi.comunifi.it The mechanism of action involves the coordination of the two zinc ions in the MBL active site by functional groups on the inhibitor, typically a thiolate and a carboxylate. mdpi.com The D-proline scaffold demonstrates a higher binding affinity compared to its L-proline counterpart, which adopts a less favorable conformation for coordinating both zinc ions simultaneously. mdpi.com SAR studies revealed that the presence of a thiol group is critical for binding affinity, as derivatives containing two carboxylic acids showed no inhibitory activity against IMP-1. mdpi.com

Targeting of Microbial Enzymes (e.g., DprE1 in Antitubercular Research)

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall and is a key target for the development of new treatments for tuberculosis (TB). manipal.edunewtbdrugs.orgnih.govmdpi.com Inhibitors of DprE1 can disrupt the formation of arabinogalactan, leading to bacterial cell death. researchgate.net

Several classes of DprE1 inhibitors have been identified, including benzothiazinones and azaindole derivatives. manipal.eduresearchgate.net However, the this compound scaffold has not been prominently featured in the literature as a primary structure for DprE1 inhibition. The main focus of DprE1 inhibitor research has been on other pharmacophores that have shown potent activity against Mycobacterium tuberculosis. manipal.eduresearchgate.net Therefore, while DprE1 is a validated and promising antitubercular target, the potential for its inhibition by this compound derivatives remains largely unexplored.

Modulation of Kinase Activity (e.g., Bcr-Abl)

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary cause of chronic myeloid leukemia (CML). mdpi.com While tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl have revolutionized CML treatment, drug resistance, often due to mutations like T315I, remains a challenge. nih.govmdpi.com

Recent research has explored integrating amino acids into Bcr-Abl inhibitor designs to improve their pharmacological properties. nih.gov In one study, proline was used as a flexible linker to connect different parts of an inhibitor. nih.gov This work led to the development of compounds that showed potent inhibitory activity against both wild-type Bcr-Abl and the resistant T315I mutant. nih.gov Notably, some of the synthesized inhibitors incorporated a methylsulfonamido group, demonstrating the utility of sulfonyl-containing moieties in this context. nih.gov For example, compound BS4 ((S)-N-(3-acetamido-1-((4-chloro-3-(trifluoromethyl)phenyl)amino)-1-oxopropan-2-yl)-4-(6-(methylsulfonamido)pyridin-3-yl)benzamide) showed potent activity against Ba/F3 cells with the T315I mutation. nih.gov These findings suggest that while this compound itself may not be the primary pharmacophore, the proline scaffold combined with a sulfonyl group can be a valuable component in the design of novel Bcr-Abl kinase inhibitors. nih.gov

Investigation of Ligand-Receptor Binding and Allosteric Modulation

Studies with G-Protein Coupled Receptors (e.g., Neuropeptide FF Receptors)

The neuropeptide FF (NPFF) system, which includes the G-protein coupled receptors NPFF1 and NPFF2, is involved in various physiological processes, including the modulation of pain and opioid activity. nih.gov This system is a viable target for developing novel therapeutics. nih.gov

A high-throughput screening campaign led to the discovery of a novel proline-based scaffold with antagonistic activity at NPFF receptors. nih.gov The initial hit compound featured a (4-methoxyphenyl)sulfonyl group attached to a D-proline derivative. nih.gov This discovery prompted focused structure-activity relationship studies to optimize the scaffold.

The SAR exploration revealed several key insights:

N-Sulfonyl Group: The nature of the aryl sulfonyl group significantly impacts potency. Replacing the initial 4-methoxyphenyl (B3050149) group with other substituents led to variations in activity.

Amide Linkage: Modifications to the amide portion of the molecule were explored, leading to analogs with submicromolar potencies in calcium mobilization assays. nih.gov

Selectivity: Many of the synthesized analogs displayed modest selectivity for the NPFF1 receptor over the NPFF2 receptor. nih.gov

The potencies of these proline-based antagonists were confirmed in both radioligand binding and functional cAMP assays. nih.gov This line of research underscores the potential of 1-(arylsulfonyl)-D-proline derivatives as promising antagonists for NPFF receptors. nih.govresearchgate.net

Table 2: Activity of Proline-Based Antagonists at NPFF Receptors

| Compound | NPFF1 IC₅₀ (μM) (Ca²⁺ Mobilization) | NPFF2 IC₅₀ (μM) (Ca²⁺ Mobilization) | NPFF1 Kᵢ (μM) (Binding Assay) |

|---|---|---|---|

| Initial Hit | 0.44 | 1.1 | 0.17 |

| Analog 16 | 0.18 | 0.43 | 0.12 |

| Analog 33 | 0.12 | 0.58 | 0.091 |

Data derived from focused structure-activity relationship studies on a novel proline scaffold. nih.gov

Interactions with Ionotropic Glutamate (B1630785) Receptors

Structure-Activity Relationship (SAR) Analysis

Elucidation of Key Structural Determinants for Biochemical Potency and Selectivity

Structure-activity relationship (SAR) studies on various series of proline derivatives have consistently demonstrated that the nature and position of substituents on the pyrrolidine ring are critical for determining biochemical potency and selectivity. The constrained cyclic structure of proline serves as a valuable scaffold for presenting functional groups in specific spatial orientations mdpi.com. The introduction of substituents can influence how a molecule fits into a biological target's binding site. For any potential biological activity of this compound, the interplay between the methylsulfonyl group, the carboxylic acid, and the stereochemistry of the proline ring would be the primary determinants of its potency and selectivity.

Role of the Methylsulfonyl Moiety and D-Proline Stereochemistry in Molecular Recognition

The presence of a methylsulfonyl group at the 1-position of the D-proline ring introduces several key features that would significantly influence molecular recognition. The sulfonyl group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions. Its size and tetrahedral geometry will also impose steric constraints that differ from a simple N-H or N-alkyl substituent.

The stereochemistry of the proline ring is also a crucial factor. The use of D-proline, as opposed to the more common L-proline, can dramatically alter the biological activity of a molecule. In some instances, D-proline derivatives have been shown to be more potent inhibitors of certain enzymes compared to their L-proline counterparts mdpi.com. This is because the D-configuration presents the substituents in a different three-dimensional arrangement, which may lead to a better fit in the target's binding pocket. The D-proline chemotype is found in over 20 approved or investigational drugs, highlighting its importance in medicinal chemistry mdpi.com.

Conformational Effects on Biological Activity in Experimental Systems

The rigid pyrrolidine ring of proline restricts the conformational flexibility of molecules into which it is incorporated. This pre-organization can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. The substitution at the nitrogen atom, as in this compound, will further influence the conformational preferences of the pyrrolidine ring and the orientation of the carboxylic acid group. These conformational effects are known to have a profound impact on biological activity. For example, the introduction of a proline residue into a peptide chain can induce specific secondary structures, such as β-turns, which are often critical for biological function. Therefore, the specific conformation adopted by this compound would be a key factor in determining its interactions with any biological targets.

Advanced Analytical Methodologies for the Characterization of 1 Methylsulfonyl D Proline and Its Research Intermediates

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 1-(methylsulfonyl)-D-proline, offering information on its atomic connectivity, functional groups, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the molecular framework, while advanced 2D NMR techniques are instrumental in confirming stereochemistry and conformational preferences.

The ¹H NMR spectrum of D-proline derivatives shows characteristic signals for the protons of the pyrrolidine (B122466) ring and the methylsulfonyl group. The chemical shifts and coupling constants of the diastereotopic protons on the ring are particularly sensitive to the conformation of the five-membered ring and the stereochemistry at the α-carbon. For instance, the presence of the methylsulfonyl group on the nitrogen atom influences the electronic environment of the neighboring protons, leading to distinct chemical shift values.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining the stereochemical arrangement. NOESY identifies protons that are close in space, and for this compound, cross-peaks between specific protons can confirm the D-configuration and provide insights into the preferred conformation of the pyrrolidine ring.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for a Proline Moiety

| Proton | Typical Chemical Shift (ppm) in D₂O | Multiplicity |

| α-CH | 4.1 - 4.3 | Doublet of doublets |

| β-CH₂ | 2.0 - 2.4 | Multiplet |

| γ-CH₂ | 1.9 - 2.1 | Multiplet |

| δ-CH₂ | 3.2 - 3.4 | Multiplet |

Note: The exact chemical shifts for this compound will be influenced by the solvent and the presence of the methylsulfonyl group.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition. This technique provides a high degree of confidence in the identity of the compound.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), offers valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For proline-containing compounds, common fragmentation pathways involve cleavages within the pyrrolidine ring and the loss of small neutral molecules. nih.govnih.gov The presence of the methylsulfonyl group introduces specific fragmentation patterns, such as the loss of the SO₂CH₃ radical or related fragments, which can be used to confirm its presence and location on the proline nitrogen. The collision-induced dissociation (CID) of deprotonated peptides containing proline has been studied, revealing characteristic fragmentation reactions. nih.govresearchgate.net

Interactive Data Table: Key Fragmentation Ions for Proline Derivatives in MS/MS

| Ion Type | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M-H]⁻ | Deprotonated molecular ion |

| y-ions | Fragments containing the C-terminus (in peptides) |

| b-ions | Fragments containing the N-terminus (in peptides) |

| Iminium ion | Characteristic fragment from proline ring cleavage |

Note: The specific m/z values will depend on the exact structure of the derivative being analyzed.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a "fingerprint" of the functional groups present in this compound. gatewayanalytical.com

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrations of its chemical bonds. The spectrum reveals characteristic absorption bands for the carboxylic acid group (C=O and O-H stretching), the C-H bonds of the pyrrolidine ring and the methyl group, and the sulfonyl group (S=O stretching). The asymmetric and symmetric stretching vibrations of the C-H bond in D-proline are observed around 3051 cm⁻¹ and 2979 cm⁻¹, respectively. researchgate.net The rocking vibration of the CH₂ groups can be seen at approximately 848 cm⁻¹ and 791 cm⁻¹. researchgate.net

Raman spectroscopy involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. gatewayanalytical.com For this compound, Raman spectroscopy can provide clear signals for the S=O bonds of the sulfonyl group and the carbon backbone of the pyrrolidine ring. The HCH scissoring vibration of the proline residue is observed around 1508 cm⁻¹ in the Raman spectrum. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for Proline and Sulfonyl Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | Weak |

| Carboxylic Acid C=O | Stretching | 1700-1725 | 1700-1725 |

| Alkane C-H | Stretching | 2850-3000 | 2850-3000 |

| Sulfonyl S=O | Asymmetric Stretching | 1300-1350 | 1300-1350 |

| Sulfonyl S=O | Symmetric Stretching | 1120-1160 | 1120-1160 |

| Pyrrolidine Ring | Skeletal Vibrations | 1450-1600 | 1450-1600 |

Chromatographic and Electrophoretic Separation Sciences

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for the determination of its purity and enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Purity, Enantiomeric Excess Determination, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. For purity assessment and quantitative analysis, reversed-phase HPLC is commonly employed, where the compound is separated based on its polarity.

A critical application of HPLC is the determination of enantiomeric excess, which measures the purity of the D-enantiomer relative to the L-enantiomer. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The separation of D- and L-proline often requires derivatization to enhance their interaction with the CSP and to improve detection. impactfactor.orgresearchgate.net Common derivatizing agents include fluorescent tags that allow for highly sensitive detection. impactfactor.orgresearchgate.net For example, after derivatization with a fluorescent reagent, D- and L-proline can be separated on a chiral column with distinct retention times, allowing for accurate quantification of each enantiomer. impactfactor.org

Interactive Data Table: Example HPLC Method Parameters for Chiral Separation of Proline Derivatives

| Parameter | Typical Value/Condition |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK-IA) |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (after derivatization) or Chiral Detector |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

For the analysis of complex mixtures containing this compound and its research intermediates, the coupling of chromatographic separation with mass spectrometric detection provides a powerful analytical tool.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is ideal for identifying and quantifying components in a mixture with high specificity. The mass spectrometer can provide molecular weight and structural information for each separated component, aiding in the identification of impurities and reaction byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like amino acids and their derivatives, a derivatization step is necessary to increase their volatility. sigmaaldrich.com This often involves esterification of the carboxylic acid and acylation of the amine group. sigmaaldrich.com Following derivatization, GC-MS can provide excellent separation and sensitive detection, making it suitable for trace analysis and the identification of a wide range of compounds in a sample. d-nb.info

Advanced In Situ and Real-Time Monitoring Techniques in Chemical Synthesis

The progression of chemical reactions, including the formation of this compound, can be meticulously monitored in real-time through the application of advanced analytical methodologies. These techniques offer a dynamic understanding of reaction kinetics, intermediate formation, and endpoint determination without the need for traditional, time-consuming offline sampling.

Application of Process Analytical Technology (PAT) using Near-Infrared (NIR) and Raman Spectroscopy

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.net In the synthesis of this compound, PAT, particularly through the use of Near-Infrared (NIR) and Raman spectroscopy, offers a powerful tool for real-time, in-situ monitoring. luc.edugoogle.com These non-destructive spectroscopic techniques can be directly integrated into the reaction vessel via fiber-optic probes, providing continuous data on the chemical composition of the reaction mixture. luc.edu

For the synthesis of this compound from D-proline and methanesulfonyl chloride, NIR and Raman spectroscopy can track the consumption of reactants and the formation of the product. The NIR spectral range (780–2526 nm) contains information on the overtones and combination bands of fundamental molecular vibrations, such as C-H, N-H, and S=O bonds. metrohm.comnih.gov Changes in the concentrations of D-proline and this compound will result in predictable changes in the NIR spectrum. For instance, the disappearance of the N-H bond signal from the secondary amine of D-proline and the appearance of signals corresponding to the newly formed sulfonamide group can be monitored.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to changes in non-polar bonds and symmetric vibrations, making it well-suited for monitoring the S=O and C-N bonds in the sulfonamide linkage. nih.gov The formation of this compound can be followed by observing the appearance and increase in intensity of characteristic Raman bands associated with the sulfonyl group and the modified proline ring.

Interactive Data Table 1: Key Vibrational Frequencies for Monitoring the Synthesis of this compound

| Functional Group | Reactant/Product | Spectroscopic Technique | Characteristic Wavenumber (cm⁻¹) | Monitored Event |

| N-H (stretch) | D-proline | NIR | ~3300 - 3500 | Disappearance |

| C=O (stretch) | D-proline | Raman | ~1700 - 1750 | Shift upon reaction |

| S=O (asymmetric stretch) | Methanesulfonyl chloride | Raman | ~1350 - 1370 | Disappearance |

| S=O (symmetric stretch) | Methanesulfonyl chloride | Raman | ~1170 - 1185 | Disappearance |

| S=O (asymmetric stretch) | This compound | Raman | ~1320 - 1340 | Appearance |

| S=O (symmetric stretch) | This compound | Raman | ~1150 - 1170 | Appearance |

| C-N (stretch) | This compound | Raman | ~950 - 1000 | Appearance |

By applying chemometric models, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, the spectral data can be correlated with the concentrations of the reactants and products, enabling quantitative real-time monitoring of the reaction progress. rsc.org This allows for precise determination of the reaction endpoint, detection of any side reactions, and ensures consistent product quality.

Emerging Research Frontiers and Future Prospects for 1 Methylsulfonyl D Proline Chemistry

Design and Synthesis of Next-Generation N-Sulfonylated D-Proline Derivatives with Enhanced Functionality

The development of next-generation N-sulfonylated D-proline derivatives is a dynamic area of research, aimed at creating molecules with tailored properties for specific applications. The core strategy involves modifying the proline ring, altering the sulfonyl group, or appending diverse functional groups to enhance potency, selectivity, and pharmacokinetic profiles.

Key synthetic strategies include the functionalization of the C4 position of the proline ring, which is a common approach for modulating the conformational properties and biological activity of proline derivatives. wikipedia.org Researchers are exploring the introduction of various substituents, from simple alkyl or aryl groups to more complex heterocyclic systems, to probe interactions with biological targets. mdpi.com The synthesis of these derivatives often starts from commercially available precursors like cis-4-hydroxy-D-proline. mdpi.com

One powerful technique for generating a wide array of derivatives is parallel solid-phase synthesis. This method allows for the creation of large libraries of compounds by systematically varying different parts of the molecule. For instance, a library of N-sulfonylated proline derivatives was synthesized to explore their potential as central nervous system (CNS) agents, demonstrating the modularity of this approach. plos.org By varying the aryl fragment on the sulfonyl group and adding other functionalities, researchers can systematically map the structure-activity relationship (SAR) for a given target. plos.org

Table 1: Strategies for Generating N-Sulfonylated D-Proline Derivatives

| Strategy | Description | Example Application |

|---|---|---|

| Ring Modification | Introduction of substituents (e.g., alkyl, aryl, hydroxyl) at various positions on the pyrrolidine (B122466) ring. | Creating conformational constraints to improve binding affinity or selectivity. |

| Sulfonyl Group Variation | Replacing the methyl group with larger alkyl, aromatic, or heterocyclic groups. | Modulating electronic properties and exploring interactions with specific pockets in a target protein. mdpi.com |

| Parallel Synthesis | High-throughput synthesis of a library of related compounds on a solid support. | Rapid generation of diverse molecules for screening against biological targets like CNS receptors. plos.org |

| Peptide Coupling | Incorporating the N-sulfonylated D-proline moiety into peptide chains. | Developing peptidomimetics with enhanced stability and specific biological functions. wikipedia.org |

Future efforts will likely focus on creating derivatives with enhanced "drug-like" properties, such as improved solubility and cell permeability, and on developing multifunctional molecules that can interact with multiple biological targets simultaneously.

Expanding the Scope of Catalytic and Synthetic Applications of 1-(Methylsulfonyl)-D-Proline Analogs

Proline and its derivatives are renowned organocatalysts, capable of catalyzing a wide range of asymmetric reactions with high enantioselectivity. wikipedia.orgnih.gov The N-sulfonyl group in analogs of this compound plays a crucial role in modulating the catalyst's activity and selectivity. Proline sulfonamides have been successfully employed as organocatalysts in numerous carbon-carbon bond-forming reactions. nih.gov

The primary mechanism of proline catalysis often involves the formation of an enamine or an iminium ion intermediate. nih.gov The sulfonamide group can influence the stereochemical outcome of the reaction through steric hindrance and hydrogen bonding interactions within the transition state. nih.gov This has been exploited in key reactions such as:

Aldol (B89426) Reactions: Proline sulfonamides have been shown to be effective catalysts for enantioselective aldol reactions, including those between ketones and aldehydes. nih.gov

Mannich Reactions: These catalysts facilitate the asymmetric synthesis of β-amino carbonyl compounds. nih.gov

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be catalyzed with high stereocontrol. nih.govrsc.org

Researchers are actively exploring new applications for these catalysts. One promising frontier is their use in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. rsc.org This approach is highly efficient and aligns with the principles of green chemistry. Furthermore, the development of catalysts that can construct all-carbon quaternary stereocenters—a significant challenge in organic synthesis—is a notable feature of proline aryl sulfonamides. nih.gov

Future research will likely focus on designing more robust and recyclable N-sulfonylated D-proline catalysts. This could involve immobilizing the catalysts on solid supports, such as polymers or magnetic nanoparticles, to facilitate their separation and reuse, making the processes more economically and environmentally sustainable. nih.govelsevierpure.com

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel molecules like this compound derivatives. elsevierpure.com These computational tools can significantly accelerate the design-synthesis-test cycle by predicting the properties and activities of virtual compounds before they are synthesized in the lab.

One key application of AI is in the prediction of drug-target interactions. researchgate.net By training algorithms on vast datasets of known chemical structures and their biological activities, ML models can screen virtual libraries of N-sulfonylated D-proline analogs to identify promising candidates for specific diseases. This in silico screening can prioritize synthetic efforts, saving time and resources. plos.org

Computational methods are also being used to design enzyme inhibitors with high specificity. For example, algorithms like the "Iterative Stochastic Elimination" (ISE) and structure-based pharmacophore approaches have been used to computationally discover substrate-selective inhibitors for enzymes like prolyl oligopeptidase. plos.org This is particularly relevant for designing inhibitors based on the proline scaffold. Such computational strategies can be applied to design this compound derivatives that selectively inhibit a single function of a multi-substrate enzyme, potentially reducing side effects. plos.org

Table 2: Applications of AI/ML in this compound Chemistry

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | Computationally screening large libraries of virtual molecules against a biological target. | Rapidly identifies potential hits and prioritizes compounds for synthesis. researchgate.net |

| QSAR Modeling | (Quantitative Structure-Activity Relationship) Modeling the relationship between chemical structure and biological activity. | Predicts the potency of new derivatives and guides molecular optimization. |

| De Novo Design | Generating entirely new molecular structures with desired properties using generative AI models. | Explores novel chemical space beyond existing templates to discover innovative drug candidates. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Guides the design of new derivatives that fit a specific target's binding site. plos.org |

As AI models become more sophisticated, they will enable the de novo design of N-sulfonylated D-proline derivatives with precisely tailored properties, opening up new possibilities for therapeutic intervention and catalyst design.

Exploration of Novel Biochemical Targets and Therapeutic Modalities (Pre-Clinical Research)

The D-proline scaffold is found in numerous biologically active compounds and has proven to be a privileged structure for interacting with various enzymes. mdpi.com Derivatives of this compound are being investigated in pre-clinical research for their potential to modulate novel biochemical targets and treat a range of diseases.

One of the most significant areas of research is in the development of enzyme inhibitors. The D-proline chemotype has the right conformation to fit into the catalytic sites of several metalloenzymes. mdpi.com Key targets include:

Matrix Metalloproteinases (MMPs): MMPs are involved in tissue remodeling and are implicated in diseases like cancer and arthritis. N-sulfonylated D-proline derivatives have been developed as potent MMP inhibitors, with the sulfonyl group's aromatic substituent playing a key role in binding to the S1' pocket of the enzyme. mdpi.com